molecular formula C10H9N B3021827 2-Phenylcyclopropanecarbonitrile CAS No. 4660-02-0

2-Phenylcyclopropanecarbonitrile

Cat. No. B3021827
CAS RN: 4660-02-0
M. Wt: 143.18 g/mol
InChI Key: KUCVFITUDJTMFA-UHFFFAOYSA-N
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Description

2-Phenylcyclopropanecarbonitrile is a chemical compound with the molecular formula C10H9N . It has a molecular weight of 143.19 . The compound is typically stored at temperatures between 2-8°C . It appears as a colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of 2-Phenylcyclopropanecarbonitrile consists of a cyclopropane ring attached to a phenyl group and a nitrile group . The InChI code for this compound is 1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2 .


Physical And Chemical Properties Analysis

2-Phenylcyclopropanecarbonitrile is a colorless to yellow liquid . It has a molecular weight of 143.19 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Furoxans as Nitric Oxide Donors

4-Phenyl-3-furoxancarbonitrile, a compound related to 2-Phenylcyclopropanecarbonitrile, has been studied for its ability to release nitric oxide, influenced by thiol cofactors. This compound has shown promise in activating rat lung soluble guanylate cyclase, demonstrating vasodilatory activity, and acting as a potent inhibitor of platelet aggregation (Medana et al., 1994).

Asymmetric Reduction in Organic Synthesis

The asymmetric reduction of 2-bromo-1-phenylethylidenemalononitrile, a structurally similar compound, has been studied using chiral NAD(P)H models. This process yields cyclopropane ring products with enantiomeric purity, demonstrating potential applications in asymmetric synthesis (Li et al., 1999).

Anionic Polymerization

2-Phenylcyclopropane-1,1-dicarbonitrile has been researched for its ability to undergo anionic ring-opening polymerization. This compound polymerizes well under certain conditions, leading to polymers with potential applications in material science (Cho & Kim, 1980).

Nickel Complex-Promoted Polymerization

Nickel complexes have been used to initiate addition polymerization of 2-phenyl-1-methylenecyclopropanes, leading to polymers with cyclopropylidene groups. This study contributes to the understanding of polymer chemistry and the development of new polymeric materials (Takeuchi et al., 2002).

Reaction with Water

The reaction of 2,2,3,3-tetracyanocyclopropyl ketones with water has been studied, showing hydrolysis and decarboxylation processes while retaining the three-membered ring structure. This research provides insights into the chemical behavior of cyclopropane derivatives (Kayukov et al., 2012).

Synthesis of Chiral Cyclopropane Units

The synthesis of chiral cyclopropane units bearing two differentially functionalized carbon substituents has been explored. These units are useful for synthesizing compounds with asymmetric cyclopropane structures, contributing to medicinal chemistry and drug design (Kazuta et al., 2002).

Safety And Hazards

The safety information for 2-Phenylcyclopropanecarbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of ingestion, skin contact, or inhalation, appropriate first aid measures should be taken .

properties

IUPAC Name

2-phenylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCVFITUDJTMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302717
Record name 2-Phenylcyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclopropanecarbonitrile

CAS RN

4660-02-0, 5590-14-7
Record name 2-Phenylcyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4660-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarbonitrile, 2-phenyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005590147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylcyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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